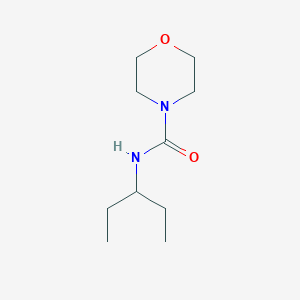![molecular formula C17H11NO7 B5717224 2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, commonly known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIQ is a derivative of phthalic anhydride and is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of CIQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and neurotransmitters. CIQ has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. CIQ has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3beta, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
CIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neurotransmitters, CIQ has been shown to inhibit the activity of certain cytokines, which are involved in the regulation of the immune system. CIQ has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of CIQ is its potential applications in scientific research. CIQ has been shown to have a variety of effects on cancer cells, neurotransmitters, and cytokines, which may be useful in the development of new treatments for cancer, neurodegenerative diseases, and inflammatory diseases. However, there are also some limitations to the use of CIQ in lab experiments. CIQ is a relatively new compound, and its effects on human cells and tissues are not fully understood. Additionally, CIQ is a complex molecule that may be difficult to synthesize in large quantities.
Future Directions
There are several future directions for research on CIQ. One area of research is the development of new treatments for cancer using CIQ. CIQ has been shown to have potent anti-cancer effects, and further research may lead to the development of new cancer treatments. Another area of research is the development of new treatments for neurodegenerative diseases using CIQ. CIQ has been shown to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the mechanism of action of CIQ. Understanding the mechanism of action of CIQ may lead to the development of more effective treatments for a variety of diseases.
Synthesis Methods
CIQ is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of phthalic anhydride with methanol to form methyl phthalate. The second step involves the reaction of methyl phthalate with sodium hydroxide to form sodium methyl phthalate. The third step involves the reaction of sodium methyl phthalate with 4-hydroxybenzoic acid to form 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid. The final step involves the reaction of 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid with chloroacetic acid to form CIQ.
Scientific Research Applications
CIQ has been extensively studied for its potential applications in scientific research. One of the major applications of CIQ is in the field of cancer research. CIQ has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. CIQ has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of CIQ is in the field of neuroscience research. CIQ has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and GABA, which are involved in the regulation of neuronal activity. CIQ has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-14(20)8-25-11-4-2-10(3-5-11)18-15(21)12-6-1-9(17(23)24)7-13(12)16(18)22/h1-7H,8H2,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIYKFMRTYERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Carboxymethoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)


![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

